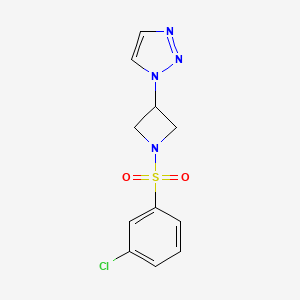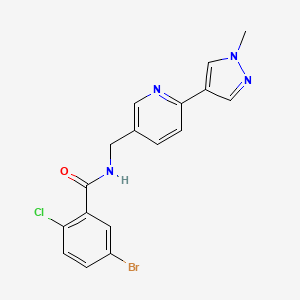![molecular formula C8H7N3OS B2377217 2-[(1,3-Thiazol-5-yl)méthoxy]pyrazine CAS No. 2198125-99-2](/img/structure/B2377217.png)
2-[(1,3-Thiazol-5-yl)méthoxy]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(1,3-Thiazol-5-yl)methoxy]pyrazine” is a synthetic compound that has gained significant attention in the scientific community due to its potential applications. It is a derivative of thiazole, an organic five-aromatic ring compound with a general formula of C3H3NS .
Synthesis Analysis
The synthesis of thiazole derivatives involves several artificial paths and varied physico-chemical factors . For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes were heated during the initial stage of reaction .
Molecular Structure Analysis
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Chemical Reactions Analysis
On account of its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Applications De Recherche Scientifique
Applications agrochimiques
Les dérivés du thiazole, tels que la “2-[(1,3-Thiazol-5-yl)méthoxy]pyrazine”, ont trouvé des applications larges dans le domaine des produits agrochimiques . Ils sont utilisés dans la synthèse de divers pesticides et herbicides, contribuant à la protection des cultures et à l'augmentation de la productivité agricole.
Applications industrielles
Dans le secteur industriel, les composés à base de thiazole sont utilisés comme sensibilisateurs photographiques . Ils jouent un rôle crucial dans le processus photographique, en améliorant la sensibilité du film et du papier photographiques à la lumière, améliorant ainsi la qualité de l'image.
Applications pharmaceutiques
Les dérivés du thiazole présentent une large gamme d'activités pharmaceutiques et biologiques. Ils se sont avérés posséder des activités antimicrobiennes, antirétrovirales, antifongiques, anticancéreuses, antidiabétiques, anti-inflammatoires, anti-Alzheimer, antihypertensives, antioxydantes et hépatoprotectrices . Par exemple, les composés contenant des motifs thiazole sont une caractéristique structurelle importante dans une variété de produits naturels, tels que la vitamine B et la pénicilline .
Applications anticancéreuses
Les dérivés du thiazole ont montré des résultats prometteurs dans le domaine de la recherche sur le cancer. Certains composés ont démontré une activité bonne à modérée sur diverses lignées cellulaires cancéreuses humaines . Cela suggère que la “this compound” pourrait potentiellement être utilisée dans le développement de nouveaux médicaments anticancéreux.
Applications neuroprotectrices
Les composés contenant le motif thiazole se sont avérés présenter des propriétés neuroprotectrices . Par exemple, la Pramipexole, qui contient un motif 2-amino-thiazole, est utilisée dans le traitement de la maladie de Parkinson .
Applications antifongiques
Les dérivés du thiazole se sont avérés présenter des propriétés antifongiques. Par exemple, une série de 5-(2-substitués-1,3-thiazol-5-yl)-2-alkoxybenzamides et 5-(2-N-(aryl substitué)-1,3-thiazol-5-yl)-2-alkoxy benzamides a été synthétisée et testée pour son activité antifongique .
Applications antioxydantes
Les composés à base de thiazole se sont avérés présenter des propriétés antioxydantes . Les antioxydants jouent un rôle crucial dans la protection du corps contre les dommages causés par des molécules nocives appelées radicaux libres.
Mécanisme D'action
Target of Action
For instance, some thiazole compounds have been found to interact with DNA and topoisomerase II .
Mode of Action
For example, voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Orientations Futures
Thiazole derivatives have shown notable pharmacological actions, making them significant potential things in the mainly increasing chemical world . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions .
Analyse Biochimique
Biochemical Properties
Thiazoles, including 2-[(1,3-Thiazol-5-yl)methoxy]pyrazine, have been found to interact with a variety of enzymes, proteins, and other biomolecules . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities
Cellular Effects
Upon entering physiological systems, molecules containing a thiazole ring, such as 2-[(1,3-Thiazol-5-yl)methoxy]pyrazine, may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . These interactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 2-[(1,3-Thiazol-5-yl)methoxy]pyrazine at the molecular level is not fully understood. It is known that thiazole derivatives can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This suggests that 2-[(1,3-Thiazol-5-yl)methoxy]pyrazine may interact with biomolecules through similar mechanisms, potentially leading to changes in gene expression, enzyme inhibition or activation, and other effects .
Metabolic Pathways
The metabolic pathways involving 2-[(1,3-Thiazol-5-yl)methoxy]pyrazine are not yet fully understood. Thiazoles are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, suggesting that they may be involved in similar metabolic pathways .
Propriétés
IUPAC Name |
5-(pyrazin-2-yloxymethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c1-2-11-8(4-9-1)12-5-7-3-10-6-13-7/h1-4,6H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOFHSMFTWUIPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)OCC2=CN=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-ethylphenyl)triazol-4-amine](/img/structure/B2377134.png)

![4-(N,N-diallylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2377136.png)


![(Z)-ethyl 3-allyl-2-((4-benzoylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2377143.png)


![(4-Chloro-2-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine](/img/structure/B2377149.png)



![7-(2,4-dichlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![3-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzonitrile](/img/structure/B2377155.png)